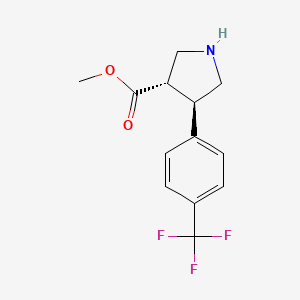

Trans-methyl 4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylate

Description

Trans-methyl 4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylate (CAS: 1363594-80-2) is a pyrrolidine-based compound with a molecular formula of C₁₂H₁₂F₃NO₂ and a molar mass of 259.22 g/mol . It features a para-trifluoromethylphenyl substituent on the pyrrolidine ring and a methyl ester group at the 3-position.

Properties

IUPAC Name |

methyl (3S,4R)-4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3NO2/c1-19-12(18)11-7-17-6-10(11)8-2-4-9(5-3-8)13(14,15)16/h2-5,10-11,17H,6-7H2,1H3/t10-,11+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJNOYJGTPZLFEN-WDEREUQCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CNCC1C2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CNC[C@H]1C2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.25 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a nitrovinyl substrate with a dipolar reagent in the presence of a catalytic amount of trifluoroacetic acid (TFA) . The reaction conditions often include moderate temperatures and specific solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is crucial to meet the required standards for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Trans-methyl 4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms, often using reagents like hydrogen gas or metal hydrides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Trans-methyl 4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of trans-methyl 4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate specific biological pathways. This interaction can lead to the inhibition or activation of target proteins, resulting in various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The compound’s closest analogs differ in substituents on the phenyl ring or the pyrrolidine backbone. Key examples include:

Key Observations :

- The para-trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to the 4-fluoro analog .

- Substituent position (e.g., 2-CF₃ vs. 4-CF₃) significantly impacts steric interactions and binding affinity .

Herbicidal Activity

Compounds with 4-(trifluoromethyl)phenyl substituents (e.g., similar pyrrolidine derivatives) exhibit moderate herbicidal activity against rape (Brassica napus), but weak effects on barnyard grass (Echinochloa crus-galli) . For example:

Pharmacological Potential

The 4-(trifluoromethyl)phenyl group is recurrent in pharmaceutical patents (e.g., EP 4 374 877 A2), where it is used to optimize drug-receptor interactions and improve pharmacokinetics .

Biological Activity

Trans-methyl 4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylate, also known as rac-trans-Methyl 4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylate, is a chemical compound notable for its unique structure that includes a pyrrolidine ring and a trifluoromethyl group. This compound has garnered attention for its potential biological activities, particularly in pharmaceutical applications.

- Molecular Formula: C13H14F3NO2

- Molecular Weight: 273.25 g/mol

- CAS Number: 1022224-85-6

- IUPAC Name: methyl (3S,4R)-4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate

The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a valuable candidate for drug development.

Research indicates that this compound interacts with various biological targets, including enzymes and receptors. Its structural features allow it to act as an enzyme inhibitor and a receptor ligand, which is critical for its biological activity.

Antiviral and Anticancer Properties

Recent studies have highlighted the compound's potential as an antiviral agent. For instance, it has been evaluated alongside other N-heterocycles for their efficacy against viral infections, demonstrating promising results in binding affinity and biological activity at low micromolar concentrations .

In cancer research, this compound has shown cytotoxic effects against various cancer cell lines. The compound was found to induce apoptosis in MCF-7 breast cancer cells, with studies reporting IC50 values comparable to established chemotherapeutic agents like doxorubicin .

Summary of Biological Activities

| Activity Type | Target Cell Line | IC50 Value (μM) | Reference |

|---|---|---|---|

| Antiviral | MT-4 Cells | 0.20 - 0.35 | |

| Anticancer | MCF-7 | 0.19 - 1.47 | |

| Apoptosis Induction | MCF-7 | Not specified |

Study on Antiviral Activity

In a study assessing the antiviral properties of various compounds, this compound was evaluated for its ability to inhibit viral replication in MT-4 cells. The compound exhibited significant antiviral activity with EC50 values indicating effective inhibition at low concentrations .

Study on Anticancer Effects

A comprehensive evaluation of the anticancer properties revealed that this compound demonstrated cytotoxicity against several cancer cell lines, including MCF-7 and U-937. The mechanism of action was linked to the induction of apoptosis through caspase activation pathways .

Comparative Analysis with Other Compounds

In comparative studies with other pyrrolidine derivatives, this compound showed superior activity due to the presence of the trifluoromethyl group, which enhances interaction with biological targets compared to non-fluorinated analogs .

Q & A

Q. What are the recommended synthetic routes for trans-methyl 4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylate, and how can intermediates be optimized?

Methodological Answer: Synthesis typically involves multi-step protocols starting with pyrrolidine derivatives and trifluoromethylphenyl precursors. For example:

- Step 1 : Coupling of 4-(trifluoromethyl)phenylboronic acid with a pyrrolidine scaffold via Suzuki-Miyaura cross-coupling (requires Pd catalysis and base, e.g., K₂CO₃) .

- Step 2 : Esterification of the carboxylic acid intermediate using methyl chloride or methanol under acidic conditions (e.g., H₂SO₄ catalysis).

- Optimization : Reaction yields are sensitive to temperature (80–100°C) and solvent polarity (DMF or THF preferred). Monitor intermediates via LC-MS to identify side products (e.g., over-alkylation) .

Q. How should researchers characterize the stereochemical purity of the trans isomer?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak® IG-3 column with hexane/isopropanol (90:10) mobile phase to resolve enantiomers.

- NMR Analysis : Compare coupling constants (J values) of protons adjacent to the ester and trifluoromethyl groups; trans configurations exhibit distinct diastereotopic splitting patterns .

- X-ray Crystallography : For definitive confirmation, grow single crystals in ethyl acetate/hexane mixtures and analyze lattice packing (refer to protocols in ).

Q. What stability considerations are critical for handling this compound under experimental conditions?

Methodological Answer:

- pH Sensitivity : The ester group is prone to hydrolysis under basic conditions (pH > 9). Store solutions in anhydrous DMSO or ethanol at −20°C to prevent degradation .

- Light Exposure : The trifluoromethyl group may undergo photolytic cleavage; use amber vials for long-term storage .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Maestro to model binding affinities. Parameterize the trifluoromethyl group with Merck Molecular Force Field (MMFF) charges due to its electron-withdrawing effects .

- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the pyrrolidine ring in aqueous vs. lipid bilayer environments .

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values)?

Methodological Answer:

- Assay Standardization : Control variables include solvent (DMSO concentration ≤0.1%), cell line passage number, and incubation time.

- Metabolite Profiling : Use LC-HRMS to verify compound integrity during assays; degradation products (e.g., free carboxylic acid) may skew results .

- Statistical Validation : Apply Design of Experiments (DoE) to identify confounding factors (e.g., temperature gradients in plate readers) .

Q. How can the compound’s reactivity be exploited for derivatization in structure-activity relationship (SAR) studies?

Methodological Answer:

- Ester Hydrolysis : Convert the methyl ester to a free carboxylic acid (using NaOH/EtOH) for salt formation or amide coupling .

- Pyrrolidine Functionalization : Introduce substituents at the 3-position via Mitsunobu reactions (e.g., with DIAD/Ph₃P) to modulate steric effects .

- Fluorine-Specific Probes : Incorporate ¹⁸F or ¹⁹F NMR tags to track metabolic pathways in vivo .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical fidelity?

Methodological Answer:

- Flow Chemistry : Implement continuous-flow reactors (e.g., Vapourtec systems) to control residence time and minimize racemization during esterification .

- Catalyst Recycling : Use immobilized Pd catalysts (e.g., Pd@SiO₂) for Suzuki-Miyaura steps to reduce metal leaching and costs .

Data Contradiction Analysis

Example Issue : Discrepancies in reported melting points or solubility.

Resolution Workflow :

Source Validation : Cross-check purity data (e.g., ≥95% by HPLC in vs. vendor-specific grades).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.